molecular formula C19H21N3O3 B5887496 1-[4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone

1-[4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone

Cat. No.: B5887496
M. Wt: 339.4 g/mol
InChI Key: TYKRPNHMZHAKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative.

Scientific Research Applications

1-[4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, potentially interacting with enzymes and receptors in biological systems . The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and piperazine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

1-[4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-15(23)17-5-7-18(8-6-17)21-11-9-20(10-12-21)14-16-3-2-4-19(13-16)22(24)25/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKRPNHMZHAKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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